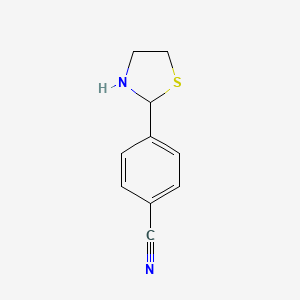

4-(1,3-噻唑烷-2-基)苯甲腈

描述

“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a chemical compound with the CAS Number: 90595-44-1 . It has a molecular weight of 190.27 and its molecular formula is C10H10N2S . It is a powder at room temperature .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis

The InChI Code for “4-(1,3-Thiazolidin-2-yl)benzonitrile” is 1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 . The InChI key is BSLYORCAGNIGOR-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiazolidine chemistry has been explored to develop antibody–drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Physical And Chemical Properties Analysis

“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a powder at room temperature . It has a molecular weight of 190.26 and its molecular formula is C10H10N2S .科学研究应用

生物活性性质和合成

分子设计和生物学评价

噻唑烷酮衍生物因其抗炎、抗菌和抗癌特性而被广泛研究。此类化合物的设计通常涉及合成结合各种药效团元素以增强生物活性的衍生物。例如,结合苯并异噻唑和4-噻唑烷酮骨架的衍生物已显示出明显的抗炎和潜在的伤口愈合效果,其中特定的衍生物以纳摩尔水平抑制基质金属蛋白酶 (MMP),突出了它们在组织损伤和炎症相关疾病中的治疗潜力 (Incerti 等人,2018)。

抗菌和镇痛活性

已探索了 3-[4-(1-苯并呋喃-2-基)-1,3-噻唑-2-基]-2-(4-芳基)-1,3-噻唑烷-4-酮衍生物的合成,这些化合物以其抗菌和镇痛活性为特征。此类研究表明噻唑烷酮衍生物在开发新型抗菌剂中的作用,展示了它们在解决耐药性细菌感染中的相关性 (Bhovi K. Venkatesh 等人,2010)。

抗癌活性

抗癌剂的合成和评价

噻唑烷酮化合物也已被合成并评估其抗癌活性。通过结合各种取代基对这些分子的结构修饰一直是增强它们对不同癌细胞系疗效的关键重点。例如,已鉴定出对白血病、黑色素瘤、肺、结肠、中枢神经系统、卵巢、肾、前列腺和乳腺癌具有显着活性的化合物,突出了噻唑烷酮衍生物作为抗癌剂的多功能性和潜力 (Havrylyuk 等人,2010)。

抗菌应用

抗菌剂的开发

噻唑烷酮衍生物对一系列细菌和真菌菌株的抗菌特性一直是研究的一个重要领域。这包括合成新型噻唑烷-4-酮稠合 s-三嗪,其显示出显着的抗菌活性,表明它们在治疗感染中作为治疗剂的潜在用途 (Amit B. Patel 等人,2014)。

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .

作用机制

Target of Action

The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .

Mode of Action

The exact mode of action of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of 4-(1,3-Thiazolidin-2-yl)benzonitrile Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The molecular and cellular effects of the action of 4-(1,3-Thiazolidin-2-yl)benzonitrile anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(1,3-Thiazolidin-2-yl)benzonitrile The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

属性

IUPAC Name |

4-(1,3-thiazolidin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLYORCAGNIGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

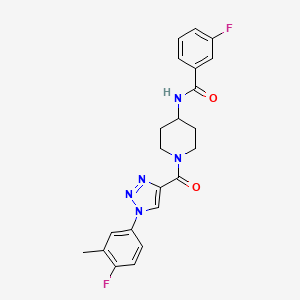

![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)

![ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2566717.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2566734.png)

![4-[(1-Methylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2566736.png)

![1-[(2-Bromoethyl)sulfanyl]-4-fluorobenzene](/img/structure/B2566737.png)

![3-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2566738.png)